1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile
Overview
Description
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3. It is characterized by a cyclopentane ring fused to a pyrazole ring, with a nitrile group attached to the third carbon of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentanone with hydrazine hydrate followed by the addition of a nitrile source can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole: Lacks the nitrile group, resulting in different reactivity and applications.
6-Methyl-1,4,5,6-tetrahydrocyclopenta[C]pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and uses.
Uniqueness
1,4,5,6-Tetrahydrocyclopenta[C]pyrazole-3-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-7-5-2-1-3-6(5)9-10-7/h1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYYFSWAMQIPCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630908 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851776-29-9 | |
Record name | 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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